methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate
Description
Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
CAS No. |
447411-05-4 |
|---|---|
Molecular Formula |
C15H16F3N3O4S |
Molecular Weight |
391.4g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H16F3N3O4S/c1-4-25-9-5-6-10-11(7-9)26-13(19-10)21-14(12(23)24-3,15(16,17)18)20-8(2)22/h5-7H,4H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
KXWCCYHBXGCBIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-acetamido-3,3,3-trifluoropropanoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxybenzothiazole: Shares the benzothiazole core structure and exhibits similar biological activities.
Methyl 2-acetamido-3,3,3-trifluoropropanoate: Contains the trifluoropropanoate moiety and is used in similar synthetic applications.
6-Ethoxy-1,3-benzothiazole-2-amine: A precursor in the synthesis of the target compound and has comparable chemical properties.
Uniqueness
Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is unique due to the combination of its benzothiazole and trifluoropropanoate moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
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